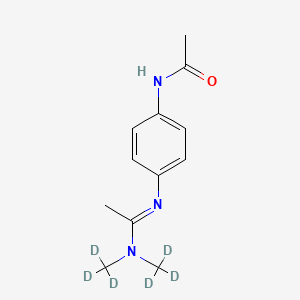

β-Tocopherol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Tocopherol-d3 is the deuterium labeled β-Tocopherol . β-Tocopherol is an analogue of vitamin E and exhibits antioxidant properties . It can inhibit tyrosinase activity and melanin synthesis . β-Tocopherol can also prevent the inhibition of cell growth and of PKC activity caused by d-alpha-tocopherol .

Synthesis Analysis

Tocopherols are plant-derived isoprenoids with vitamin E activity, which are involved in diverse physiological processes in plants . Although their biosynthesis has been extensively investigated in model plants, their synthesis in important fruit crops as Citrus has scarcely been studied . The final products of the Tocopherol biosynthesis pathway are either α- or β-Tocopherol, which are catalyzed by γ-Tocopherol methyltransferase .

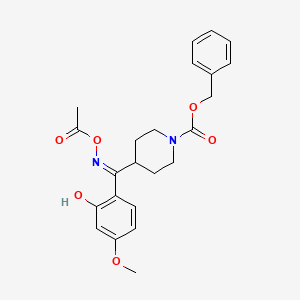

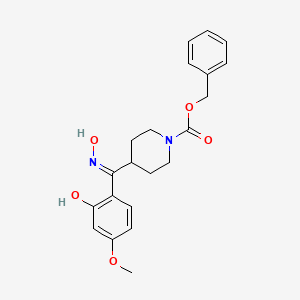

Molecular Structure Analysis

The molecular structure of β-Tocopherol-d3 is composed of a chromanol ring with a side chain located at the C2 position . Tocopherols have saturated phytyl side chains while tocotrienols have isoprenyl side chains with three double bonds . Both tocopherols and tocotrienols occur as four vitamers (α, β-, γ- and δ-) that differ from each other by the number and position of methyl groups in the chromanol ring .

Chemical Reactions Analysis

The most difficult compounds to be separated are the β- and γ-tocols, because they have three methyl groups in their ring structure .

Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .

科学的研究の応用

Antioxidant Properties

β-Tocopherol-d3, like other forms of Vitamin E, has significant antioxidant properties . It plays a crucial role in neutralizing free radicals and preventing oxidative stress, which is a major contributor to aging and various diseases .

Anti-Inflammatory Effects

In addition to its antioxidant properties, β-Tocopherol-d3 also exhibits anti-inflammatory effects . It can modulate immune response and reduce inflammation, which is beneficial in managing chronic inflammatory diseases .

Metabolic Properties

β-Tocopherol-d3 has been found to have metabolic properties that are clinically significant for Vitamin E supplementation in Diabetic Kidney Disease . It helps in the prevention and control of diabetes and associated disturbances .

Role in Diabetic Kidney Disease

Diabetic kidney disease is a major complication of diabetes, characterized by a complex physiopathology with a relevant contribution of an imbalanced oxidant/antioxidant system . β-Tocopherol-d3, with its antioxidant properties, can potentially have a beneficial effect in managing this disease .

Food Preservation

The relative antioxidant activity of β-Tocopherol-d3 contributes to food preservation . It can reduce the negative impact of chemical reactions on food systems by improving their safety, nutritional value, and shelf-life .

Health Enhancement

β-Tocopherol-d3 has demonstrated significant biological effects on enhancing human health . It effectively combats oxidative stress which benefits for anti-inflammation, anti-cancer, cardioprotection, neuroprotection, skin health, and other degenerative conditions .

Safety And Hazards

将来の方向性

特性

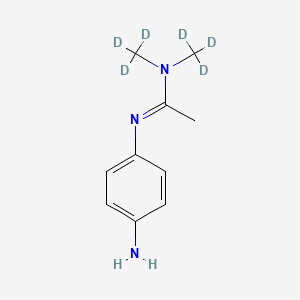

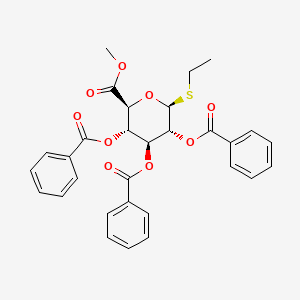

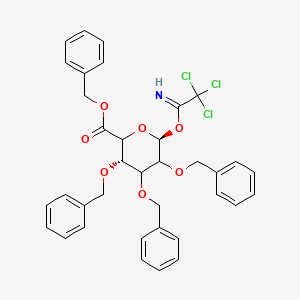

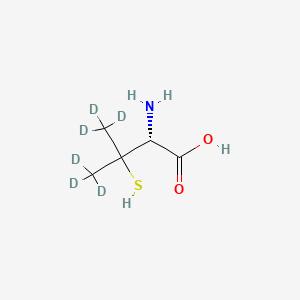

| { "Design of the Synthesis Pathway": "The synthesis of β-Tocopherol-d3 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "d3-Phenylalanine", "Ethyl Acetoacetate", "4-Methyl-2-pentanone", "Benzaldehyde", "Trimethylsilyl Chloride", "Borane Dimethyl Sulfide Complex", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Diethyl Ether", "Petroleum Ether", "Water" ], "Reaction": [ "1. The synthesis starts with the protection of d3-Phenylalanine as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in methanol.", "2. The Boc-protected d3-Phenylalanine is then coupled with ethyl acetoacetate using EDC and DMAP in dry diethyl ether to form the corresponding β-ketoester.", "3. The β-ketoester is then reduced with sodium borohydride in methanol to form the corresponding β-hydroxyester.", "4. The β-hydroxyester is then converted to the corresponding β-ketone using hydrochloric acid in methanol.", "5. The β-ketone is then reacted with benzaldehyde in the presence of borane dimethyl sulfide complex in dry 4-methyl-2-pentanone to form the corresponding diastereomeric mixture of 2,2,5,7,8-pentamethyl-6-chromanol derivatives.", "6. The diastereomeric mixture is then separated using silica gel chromatography.", "7. The desired diastereomer is then reacted with trimethylsilyl chloride in the presence of sodium hydroxide in methanol to form the corresponding trimethylsilyl ether.", "8. The trimethylsilyl ether is then deprotected using TBAF in dry tetrahydrofuran to form the desired β-Tocopherol-d3." ] } | |

CAS番号 |

936230-75-0 |

製品名 |

β-Tocopherol-d3 |

分子式 |

C28H48O2 |

分子量 |

419.708 |

IUPAC名 |

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

InChIキー |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

同義語 |

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)